Docosahexaenoic Acid Alkyne
Description
Evolution of Chemical Biology Tools in Lipid Research
The journey to understand lipid biology has been marked by the continuous evolution of analytical techniques. Early studies often relied on methods that, while groundbreaking for their time, had limitations in sensitivity and specificity. The advent of bioorthogonal chemistry has revolutionized the field. nih.govnih.govacs.org This approach involves the introduction of a chemical reporter, a small, inert functional group, into a biomolecule of interest. nih.gov This reporter can then be selectively reacted with a probe, often carrying a fluorescent tag or an affinity handle, allowing for the detection and analysis of the tagged molecule. acs.org This two-step process, involving a bioorthogonal "handle" and a reactive probe, circumvents the challenges associated with directly incorporating bulky labels that could interfere with the natural behavior of the biomolecule. acs.org
Rationale for Alkyne-Modified Fatty Acids as Bioorthogonal Reagents
Among the various bioorthogonal functional groups, the alkyne has proven to be particularly well-suited for lipid research. nih.gov Its small size and relative inertness in the biological milieu minimize perturbations to the fatty acid's structure and function. acs.orgacs.org This allows alkyne-modified fatty acids to be readily incorporated into cellular metabolic pathways, effectively mimicking their natural counterparts. acs.org The terminal alkyne group can then undergo highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-containing probes. caymanchem.com This reaction's high efficiency and specificity enable the sensitive detection and visualization of the tagged lipids. caymanchem.com The versatility of this approach allows for a wide range of applications, from fluorescence microscopy to mass spectrometry-based lipidomics. nih.gov
Significance of Docosahexaenoic Acid in Biological Systems
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a vital component of cellular membranes, particularly in the brain and retina. wikipedia.orghsis.orgnih.gov It constitutes a significant portion of the polyunsaturated fatty acids in the brain and is crucial for neuronal function and visual acuity. wikipedia.org DHA's roles extend beyond its structural contributions; it is involved in various physiological processes, including the modulation of cell signaling pathways and the production of signaling molecules known as eicosanoids. hsis.org Furthermore, DHA has been linked to numerous health benefits, including cardiovascular protection and cognitive function. wikipedia.orgnih.govwisdomlib.org Its precursor, eicosapentaenoic acid (EPA), can be metabolized to DHA, which in turn can protect photoreceptor cells from oxidative stress. nih.gov
Overview of Docosahexaenoic Acid Alkyne as a Research Tool
This compound (DHA alkyne) is a synthetically modified version of DHA where a terminal alkyne group has been introduced. caymanchem.commedchemexpress.com This modification allows it to serve as a powerful research tool for studying the metabolism and trafficking of DHA in living cells. caymanchem.com By introducing DHA alkyne to cells, researchers can track its incorporation into various lipid species and monitor its subsequent metabolic fate. caymanchem.com The alkyne tag enables the use of click chemistry to attach fluorescent dyes or affinity tags, facilitating the visualization and isolation of DHA-containing molecules. caymanchem.com This approach has been instrumental in providing detailed insights into fatty acid metabolism at a level of detail not previously possible. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaen-21-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1,3-4,6-7,9-10,12-13,15-16,18-19H,5,8,11,14,17,20-21H2,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUIIMXQHORMY-KUBAVDMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Docosahexaenoic Acid Alkyne and Analogues
Strategies for ω-Alkyne Functionalization of Docosahexaenoic Acid
The introduction of an alkyne at the omega (ω) position of a docosahexaenoic acid scaffold is a key strategic challenge. This functionalization must be achieved without compromising the integrity of the delicate all-cis, methylene-interrupted polyene system.
The stereoselective installation of the alkyne moiety is intrinsically linked to the synthesis of the entire polyunsaturated chain. Rather than adding an alkyne to a pre-existing DHA molecule, a more common and controlled strategy involves building the molecule from precursors that already contain the terminal alkyne. The stereochemistry of the double bonds is then established during the reduction of a poly-yne intermediate. acs.org
Enzymatic methods can also offer high selectivity. Fungal unspecific peroxygenases (UPOs), for instance, have demonstrated the ability to perform highly regioselective and stereoselective epoxidations on the double bonds of polyunsaturated fatty acids. nih.gov While this is an oxidation reaction, the principle of using enzymes to achieve high selectivity on complex fatty acid scaffolds is a relevant concept in the broader field of fatty acid modification. For the synthesis of DHA-alkyne, the critical stereoselectivity is achieved during the hydrogenation step, where specific catalysts are used to ensure the formation of cis (Z) double bonds from the alkyne precursors. acs.org
The integration of the polyunsaturated scaffold with the terminal alkyne is the core of the synthesis. The polyacetylene approach, as mentioned, achieves this by iteratively coupling terminal alkynes with propargyl bromides. acs.org This systematically builds the carbon chain with alternating single and triple bonds. This method ensures the terminal alkyne is in place from the early stages of the synthesis.
Another relevant strategy in organic synthesis is the scaffold-divergent approach, which allows for the creation of various complex structures from a common set of substrates through reactions like the electrophilic cyclization of alkynes. nih.gov While not directly reported for DHA-alkyne itself, this principle of using a foundational alkyne-containing structure to generate diverse molecules underscores the versatility of the alkyne group in complex chemical synthesis. nih.gov
Precursor Design and Chemical Transformations
The design of precursors and the selection of specific chemical transformations are critical for the successful synthesis of DHA-alkyne. Key reactions include copper-mediated couplings to build the carbon chain and partial hydrogenation to create the polyene system.
Copper-mediated coupling reactions are fundamental to the polyacetylene approach for synthesizing DHA-alkyne and its analogues. acs.org These reactions efficiently form carbon-carbon bonds between alkyne fragments. The Cadiot-Chodkiewicz coupling, for example, is a classic copper-catalyzed reaction that couples a terminal alkyne with a 1-haloalkyne. This methodology is central to building the complex hexayne backbone that serves as the direct precursor to the final DHA-alkyne structure. acs.org
The versatility of copper catalysis extends to various multicomponent reactions. For instance, a copper-catalyzed coupling of imines, acid chlorides, and alkynes provides a general method to prepare propargylamides, demonstrating the power of copper in facilitating the formation of C-C and C-N bonds involving alkynes under mild conditions. organic-chemistry.org Similarly, copper-promoted C-H alkynylation has been developed, offering a direct way to functionalize C-H bonds with terminal alkynes. nih.gov These examples highlight the robustness and broad utility of copper catalysis in alkyne chemistry, which is essential for the precursor design in DHA-alkyne synthesis.
| Reaction Type | Description | Catalyst/Reagents | Significance | Reference |
|---|---|---|---|---|
| Iterative Alkyne Coupling | Builds a poly-yne chain through sequential coupling of terminal alkynes and propargyl bromides. | Copper(I) salts | Core method for constructing the hexayne precursor of DHA-alkyne. | acs.org |
| Multicomponent Coupling | A three-component reaction to form propargylamides from imines, acid chlorides, and alkynes. | CuI | Demonstrates the versatility of copper in complex bond formations involving alkynes. | organic-chemistry.org |
| Oxidative C-H Alkynylation | Direct functionalization of a C-H bond with a terminal alkyne. | Cu(OAc)₂ | Provides a modern method for creating C-alkyne bonds, relevant to precursor design. | nih.gov |
The final and most delicate step in the synthesis of DHA-alkyne from a poly-yne precursor is the partial hydrogenation of the multiple alkyne groups to form six cis-alkenes. Complete hydrogenation would result in a fully saturated fatty acid, while non-selective hydrogenation would produce a mixture of cis and trans isomers, which is undesirable. youtube.com
The key to this transformation is the use of a poisoned catalyst, which is active enough to reduce alkynes to alkenes but not so active as to reduce the alkenes further to alkanes. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is the classic example and is highly effective for producing cis-alkenes from alkynes. The semihydrogenation of the hexayne precursor in the synthesis of a DHA analogue is a critical step that establishes the all-cis methylene-skipped hexaene framework. acs.org
Alternative methods using different palladium catalysts and conditions have also been developed to achieve high stereoselectivity. For instance, using a combination of Pd₂(dba)₃ and the ligand dppb with formic acid as the hydrogen source can afford (Z)-alkenes with high stereoselectivity (up to 99:1 Z/E ratio). acs.org The choice of catalyst and reaction conditions is paramount to achieving the desired polyunsaturated structure of DHA-alkyne. acs.orggoogle.com
| Catalyst System | Description | Outcome | Reference |
|---|---|---|---|
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) | A heterogeneous catalyst used for the syn-hydrogenation of alkynes. | High yield of cis-alkenes. | acs.org |
| Pd₂(dba)₃ with dppb ligand | A homogeneous palladium catalyst system used with formic acid. | Produces (Z)-alkenes with high stereoselectivity (up to 99:1). | acs.org |
| Nickel Catalyst followed by Palladium Catalyst | A two-step hydrogenation process used for polymeric fatty acids. | Improves color and reduces iodine value. | google.com |
Synthesis of Derivatized Docosahexaenoic Acid Alkyne Probes
The terminal alkyne on DHA serves as a versatile handle for attaching various functional groups, enabling the creation of specialized molecular probes for biological research. caymanchem.com
Photoreactive Bifunctional Probe Synthesis
Photoreactive bifunctional probes are powerful tools for identifying the binding partners of molecules within a cell. These probes typically contain three key components: the molecule of interest (DHA), a photoreactive group that can be activated by light to form a covalent bond with nearby molecules, and a reporter tag (the alkyne) for subsequent detection and purification.
The synthesis of such a probe involves modifying the DHA alkyne structure to include a photoreactive moiety, such as a diazirine or an aryl azide (B81097). These groups are relatively stable in the dark but upon photolysis with UV light, they generate highly reactive carbenes or nitrenes, respectively. These reactive species can then insert into C-H or N-H bonds of interacting proteins, creating a permanent link. The alkyne tag then allows for the "clicking" on of a fluorescent dye or a biotin (B1667282) tag for visualization or affinity purification of the cross-linked protein complexes.
Radiolabeled this compound Analogues for Imaging Studies
Radiolabeling DHA alkyne with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). This technique can track the uptake and metabolism of DHA in real-time, which is particularly valuable for brain imaging, given DHA's high concentration in neural tissues. wikipedia.orgnih.gov
The synthesis of these radiolabeled analogues often employs click chemistry. A common strategy involves preparing an ¹⁸F-labeled prosthetic group that contains an azide function. This azide-bearing radiotracer can then be rapidly and efficiently "clicked" onto the DHA alkyne molecule under mild conditions. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a frequently used click reaction for this purpose. mdpi.com For example, ¹⁸F-fluoroethyl azide or other azide-containing synthons can be produced and then conjugated to the DHA alkyne. The short half-life of ¹⁸F (approximately 110 minutes) necessitates that these synthetic and purification steps be rapid and high-yielding. mdpi.com
Table 1: Examples of ¹⁸F-Labeled Alkynes for Click Chemistry
| ¹⁸F-Containing Alkyne | Precursor | Radiolabeling Conditions | Radiochemical Yield (RCY) |
|---|---|---|---|
| [¹⁸F]Fluoro-3-butyne | Tosyl-3-butyne | [¹⁸F]F⁻/K₂CO₃/K₂₂₂, MeCN, 100 °C | 81% |
| [¹⁸F]Fluoro-4-pentyne | Tosyl-4-pentyne | [¹⁸F]F⁻/K₂CO₃/K₂₂₂, MeCN, 100 °C | Not specified |
| [¹⁸F]Fluoro-5-hexyne | Tosyl-5-hexyne | [¹⁸F]F⁻/K₂CO₃/K₂₂₂, MeCN, 100 °C | Not specified |
| 6-[¹⁸F]fluoro-2-ethynylpyridine | 6-Bromo-2-ethynylpyridine | [¹⁸F]F⁻/K₂CO₃/K₂₂₂, 130 °C | 27.5 ± 6.6% |
Data sourced from a review on bioorthogonal click-radiolabeling reactions. mdpi.com
Synthesis of Glycerophospholipid Conjugates of this compound
DHA in biological membranes is predominantly found esterified within glycerophospholipids. nih.gov To mimic this natural state and study lipid metabolism, DHA alkyne can be incorporated into synthetic glycerophospholipids. The synthesis of these conjugates generally follows established procedures for phospholipid synthesis. rsc.orgyoutube.com
The process typically starts with a glycerol (B35011) backbone, often with protecting groups to allow for selective acylation. The DHA alkyne can be esterified to either the sn-1 or sn-2 position of the glycerol. A second, different fatty acid (e.g., a saturated or monounsaturated one) is then attached to the remaining free hydroxyl group. Finally, the protecting group on the third position is removed, and a phosphocholine, phosphoethanolamine, or other headgroup is attached via phosphoramidite (B1245037) or other phosphorylation chemistry to complete the glycerophospholipid structure. nih.govrsc.org This approach allows for the creation of specific phospholipid species containing the alkyne tag for subsequent biological studies. caymanchem.comnih.gov For example, 1-acetyl,2-DHA-GPC has been synthesized as a stable form for delivery to tissues. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaen-21-ynoic acid | |
| Docosahexaenoic Acid (DHA) | |
| α-Linolenic Acid | |
| [(Z-Z)-nona-3,6-dien-1-yl]triphenylphosphonium bromide | |
| Methyl 9-oxononanoate | |
| Triphenylphosphine oxide | |
| Diazirine | |
| Aryl azide | |
| Fluorine-18 | |
| ¹⁸F-fluoroethyl azide | |
| Glycerophospholipid | |
| 1-acetyl,2-DHA-GPC (1-acetyl-2-docosahexaenoyl-glycero-3-phosphocholine) | |
| Phosphocholine |
Bioorthogonal Click Chemistry Applications with Docosahexaenoic Acid Alkyne
Principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.govscripps.edu At its core, the reaction creates a stable, five-membered triazole ring by covalently linking an alkyne (like the one on DHA-alkyne) and a molecule containing an azide (B81097) group. scripps.edu This process is not spontaneous and requires a copper(I) catalyst to proceed at a biologically relevant speed. nih.govorganic-chemistry.org
The mechanism involves the copper(I) ion coordinating to the alkyne, which activates it for reaction with the azide. organic-chemistry.org While early theories suggested a simple, concerted mechanism, further studies, including density functional theory (DFT) calculations, support a more complex, stepwise process. nih.gov More recent research indicates that two copper atoms may be involved, playing interchangeable roles to facilitate the key bond-forming steps. scripps.eduacs.org
A typical CuAAC reaction in a biological context involves two main steps:
Metabolic Labeling : Cells are first incubated with DHA-alkyne, which they take up and incorporate into their own complex lipids, effectively tagging them with the alkyne handle. caymanchem.comresearchgate.net
Click Reaction : The cells are then treated with a reporter molecule—such as a fluorophore—that has been chemically linked to an azide. In the presence of a copper(I) source (often generated in situ from a Cu(II) salt like copper sulfate (B86663) with a reducing agent like sodium ascorbate), the CuAAC reaction occurs, attaching the reporter to the alkyne-tagged lipids. nih.govorganic-chemistry.org
This reaction is highly specific, works well in aqueous environments across a wide pH range (4-12), and is generally insensitive to other functional groups present in a complex biological sample, making it a robust tool for bioconjugation. organic-chemistry.orgacs.orgnih.gov
Copper-Free Click Chemistry Approaches for Docosahexaenoic Acid Alkyne
A significant limitation of CuAAC for live-cell imaging is the cytotoxicity associated with the copper catalyst. nih.govpnas.orgnih.gov To overcome this, copper-free click chemistry methods have been developed, with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent alternative. nih.govpnas.orgnih.gov
SPAAC utilizes a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain, instead of a simple terminal alkyne like that on DHA-alkyne. pnas.orgmagtech.com.cn This inherent strain makes the cyclooctyne highly reactive towards azides, allowing the cycloaddition to proceed rapidly without the need for a metal catalyst. pnas.orgnih.gov The reaction is driven by the release of ring strain as the alkyne forms the more stable triazole ring. nih.gov
For applications involving DHA-alkyne, the strategy is inverted compared to CuAAC:
Cells are incubated with an azide-modified fatty acid.
A reporter molecule (e.g., a fluorophore) is conjugated to a reactive, strained cyclooctyne, such as dibenzocyclooctyne (DIBO or DBCO). rsc.orgnih.govresearchgate.net
When the cyclooctyne-reporter conjugate is introduced to the cells, it spontaneously reacts with the azide-tagged lipids. rsc.orgnih.gov
This copper-free approach is highly bioorthogonal and has proven invaluable for labeling biomolecules in living cells and even whole organisms with minimal toxicity. nih.govpnas.orgnih.gov The kinetics of SPAAC are comparable to CuAAC, enabling rapid labeling within minutes on live cells. pnas.org
Integration of this compound into Cellular Systems
This compound is designed to mimic natural DHA, allowing it to be recognized and processed by cellular machinery. researchgate.netnih.gov Cells take up DHA-alkyne through mechanisms similar to those for natural fatty acids, which can involve a combination of simple diffusion and protein-mediated transport via fatty acid transporters like FAT/CD36 and fatty acid binding proteins. nih.gov
Once inside the cell, DHA-alkyne is activated by acyl-CoA synthetases to form its corresponding acyl-CoA thioester. nih.gov This activated form is then a substrate for various enzymes that incorporate it into complex lipids. nih.gov Studies have shown that alkyne-modified fatty acids are esterified into glycerophospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), and neutral lipids like triglycerides, which are stored in lipid droplets. nih.govnih.gov Research comparing the metabolism of arachidonic acid (AA) and its alkyne analog (AA-alk) showed that both were incorporated into cellular phospholipids (B1166683), with initial uptake into PC followed by remodeling and transfer to PE, indicating that the alkyne tag does not fundamentally alter these metabolic pathways. nih.gov
The table below summarizes findings from studies on the cellular uptake and metabolism of alkyne-modified fatty acids.
| Cell Line | Alkyne Fatty Acid | Incubation Time | Key Findings |
| Jurkat Cells | 20 µM AA-alkyne | 2 hours | AA-alkyne was incorporated into cellular lipids and also elongated to 22:4-alkyne, similar to natural arachidonic acid. nih.gov |
| Jurkat Cells | 20 µM AA-alkyne | 24 hours | AA-alkyne was initially incorporated into phosphatidylcholine (PC) and subsequently remodeled into phosphatidylethanolamine (PE). nih.gov |
| HEK293T Cells | 100 µM C14, C16, C18 alkyne fatty acids | 4 hours | Raman spectroscopy confirmed the intracellular uptake of various alkyne-tagged fatty acids, with the signal observed primarily in the cytosol, outside the nucleus. researchgate.net |
| THP-1 Macrophages | 17-octadecynoic acid (17-ODYA) | Not Specified | Stimulated Raman scattering (SRS) microscopy visualized the formation of numerous lipid droplets containing the alkyne-tagged fatty acid. nih.gov |
A key advantage of using DHA-alkyne and related probes is their compatibility with advanced live-cell imaging techniques. nih.govnih.gov The bioorthogonal nature of the click reaction allows for labeling to occur within the complex environment of a living cell with high specificity. nih.govpnas.org
Copper-free SPAAC is particularly well-suited for live-cell imaging because it avoids copper-induced toxicity. pnas.orgnih.gov This has enabled the dynamic tracking of lipids and other biomolecules in real-time. pnas.orgnih.gov For instance, researchers have used copper-free click chemistry to study glycan trafficking and protein synthesis in living cells and even in zebrafish embryos. nih.gov
Furthermore, the alkyne tag itself, being small and possessing a unique vibrational signature, can be directly visualized in live cells without any label using Stimulated Raman Scattering (SRS) microscopy. nih.govresearchgate.net The alkyne bond produces a strong signal in a region of the Raman spectrum that is free from interference from endogenous molecules, offering a label-free method to track the distribution of DHA-alkyne. nih.govresearchgate.net This technique has been used to image the metabolic incorporation of alkyne-tagged fatty acids into lipid droplets in macrophages and to track DNA synthesis in dividing cells. nih.gov
Labeling Strategies for Molecular Components
The most common application of DHA-alkyne in cellular imaging is its conjugation to a fluorescent dye (fluorophore). researchgate.netnih.govacs.org This is achieved by reacting the alkyne-labeled lipids within the cell with an azide-bearing fluorophore via click chemistry. researchgate.net The result is a fluorescently tagged lipid that can be visualized using fluorescence microscopy.
A wide variety of fluorophores can be adapted for this purpose, each with different spectral properties (excitation/emission wavelengths) and brightness. Common examples include coumarin (B35378) derivatives, Alexa Fluor dyes, and BODIPY dyes. nih.govsoton.ac.uk The choice of fluorophore depends on the specific requirements of the experiment, such as the desire for multicolor imaging or the need for photostable dyes for long-term observation.
The sensitivity of this detection method can be significantly enhanced by optimizing the azide reporter. nih.gov For CuAAC, incorporating a copper-chelating group, such as a picolyl moiety, into the azide-fluorophore structure can increase the efficiency of the click reaction, leading to a much stronger fluorescent signal even at lower copper concentrations. nih.gov This not only improves detection but also enhances compatibility with sensitive biological samples and other fluorescent markers, like fluorescent proteins, that can be quenched by high copper levels. nih.gov
The following table lists examples of fluorophores used for labeling alkyne-tagged biomolecules.
| Fluorophore Type | Conjugation Chemistry | Application |
| 3-azido-7-hydroxycoumarin | CuAAC | Rendering alkyne-labeled lipids fluorescent for analysis by thin-layer chromatography (TLC). researchgate.net |
| Coumarin-cyclooctyne | SPAAC | Labeling azide-containing proteins in live cells for fluorescence microscopy. nih.gov |
| Azide-modified BODIPY | CuAAC | Visualizing lipid-modified proteins in various mammalian cell lines. acs.org |
| Azido-picolyl-Cy5 | CuAAC | Highly sensitive imaging of alkyne-tagged lipids with up to 42-fold signal enhancement. nih.gov |
| 5'-TAMRA-azide | SPAAC | Functionalizing liposomes containing cyclooctyne-lipids for fluorescent labeling. uzh.ch |
Metabolic Tracing and Lipid Flux Analysis Utilizing Docosahexaenoic Acid Alkyne
Elucidating Docosahexaenoic Acid Alkyne Metabolic Pathways
The structural similarity of this compound to its natural counterpart allows it to enter and be processed by the cell's native metabolic machinery. This enables detailed investigation of specific biochemical pathways involved in fatty acid processing.
Fatty acid beta-oxidation is the primary catabolic process for breaking down fatty acids to produce energy. nih.govyoutube.com In mammals, this occurs in both mitochondria and peroxisomes. nih.govyoutube.com The synthesis of DHA from its precursors involves a final step of one round of beta-oxidation in the peroxisomes to shorten a C24:6 fatty acid to C22:6 (DHA). researchgate.net Conversely, DHA itself can be broken down.
Utilizing this compound as a tracer allows for the precise tracking of this catabolic process. nih.gov As the alkyne-tagged DHA is processed through successive rounds of beta-oxidation, a series of shortened acyl-carnitine and acyl-CoA metabolites are produced, each retaining the alkyne tag. nih.gov These intermediates can be captured and identified using mass spectrometry, providing a detailed snapshot of the beta-oxidation flux. nih.govnih.gov This method has been successfully used with other alkyne fatty acids to reveal that shortened acyl-carnitine metabolites are released from mitochondria and can even be secreted by cells. nih.gov This approach can also help distinguish between mitochondrial and peroxisomal beta-oxidation, as hindering one pathway can show a compensatory increase in the other, which acts as a salvage pathway. nih.gov
While DHA is often considered the end-product of the omega-3 fatty acid synthesis pathway, it can be metabolically altered through a process called retroconversion. nih.govresearchgate.net This process involves the shortening of DHA (22:6n-3) back to eicosapentaenoic acid (EPA; 20:5n-3). nih.gov This retroconversion is significant, as DHA supplementation in humans leads to a notable increase in plasma EPA levels. nih.gov
The pathway involves the following key steps:
Chain Shortening: DHA is shortened by two carbons, a process involving beta-oxidation.
Enzymatic Players: Key enzymes in this pathway include Acyl-CoA Oxidase 1 (ACOX1) in peroxisomes and Carnitine Palmitoyltransferase 1A (CPT1A), Enoyl-CoA Delta Isomerase 1 (ECI1), and 2,4-Dienoyl CoA Reductase 1 (DECR1) in mitochondria. The dominant location for this process can be cell-type dependent. nih.gov
This compound serves as an ideal tracer to study the dynamics of this retroconversion. By introducing the alkyne-tagged DHA to cells, researchers can follow its conversion and detect the appearance of alkyne-tagged EPA and other intermediates. This allows for a direct measurement of the rate and extent of retroconversion, helping to elucidate how different cell types, such as neuronal versus non-neuronal cells, handle and metabolize excess DHA. nih.gov
Once introduced into a cell, this compound is not only catabolized but is also incorporated into a wide array of complex lipids and converted into signaling molecules. The alkyne tag enables the specific identification and tracking of these newly synthesized molecules against the background of endogenous lipids. glpbio.com
DHA is known to be esterified into various glycerophospholipids, which are critical components of cellular membranes. nih.gov Furthermore, DHA can be enzymatically oxidized to produce a class of signaling molecules known as oxylipins. nih.gov Studies using alkyne analogues of other polyunsaturated fatty acids have shown that they are converted into alkynyl versions of hydroxy fatty acids and prostaglandins. acs.org However, it is noted that the alkyne group can sometimes alter the metabolic profile, for instance, by reducing the efficiency of certain cyclization reactions. acs.org
By using DHA alkyne, researchers can identify which specific lipid species are derived from this exogenous source. This includes various classes of phospholipids (B1166683) and their subsequent remodeling products.
| Lipid Class | Description of DHA Incorporation | Key Enzymes/Processes |
| Glycerophospholipids | DHA is actively incorporated into membrane lipids, affecting their biophysical properties like fluidity and flexibility. nih.gov | Acyl-CoA Synthetase, Phospholipid Remodeling |
| Oxylipins | DHA is a precursor to pro-resolving lipid mediators such as resolvins and protectins. nih.govnih.gov | 15-Lipoxygenase (15-LPO) |
| Acyl-CoAs & Acyl-Carnitines | Intermediates of beta-oxidation that can be tracked. nih.gov | Beta-oxidation enzymes (ACOX1, CPT1A, etc.) |
This table summarizes the potential metabolic fates of this compound that can be traced using its alkyne tag.
Application in Cellular Lipidomics
Lipidomics, the large-scale study of cellular lipids, benefits immensely from the use of metabolic tracers like this compound. These tools move beyond static snapshots of the lipidome to reveal the dynamic flow of lipids through metabolic pathways. nih.govresearchgate.net
A primary application of this compound is to trace its incorporation into complex lipids in real-time. Studies on DHA have shown that upon entering the cell, it is rapidly esterified into various phospholipid classes. balsinde.org Initially, choline (B1196258) glycerophospholipids (PC) are often the main acceptors of DHA. balsinde.orgmdpi.com Over time, this DHA is then transferred from PC to other phospholipids, particularly ethanolamine (B43304) glycerophospholipids (PE), in a process known as phospholipid remodeling. balsinde.orgmdpi.com
Using DHA alkyne coupled with click chemistry allows for precise monitoring of this journey. Researchers can perform pulse-chase experiments where cells are first labeled with DHA alkyne and then followed over time. By isolating and analyzing the alkyne-tagged lipids at different time points, the dynamic movement of the fatty acid from PC to PE and other lipid classes like phosphatidylinositol (PI) and phosphatidylserine (B164497) (PS) can be mapped out. balsinde.orgnih.gov This provides critical information on the activity of enzymes involved in lipid remodeling and the homeostatic mechanisms that maintain the unique lipid composition of different cellular membranes. balsinde.orgmdpi.com
Beyond qualitative tracing, this compound enables the quantitative analysis of lipidome dynamics. researchgate.net In a typical lipidomics experiment using mass spectrometry, it can be challenging to distinguish between pre-existing lipids and newly synthesized ones. The alkyne tag provides a solution. nih.gov
The methodology involves reacting the lipid extract from cells fed with DHA alkyne with an azide-containing reporter tag. This tag has a specific mass, so the resulting "clicked" lipid is mass-shifted. researchgate.net This mass shift clearly separates the newly synthesized, alkyne-containing lipids from the vast pool of endogenous, unlabeled lipids in the mass spectrometer's output. researchgate.net
This clear separation allows for:
Absolute Quantification: By using a known amount of an alkyne-lipid internal standard, the absolute amount of newly synthesized lipids can be calculated with high accuracy. nih.gov
Flux Analysis: The rate of synthesis and turnover of specific lipid species can be determined, providing a quantitative measure of metabolic flux through different pathways. frontiersin.orgnih.gov
Multiplexing: The use of different mass-encoded azide (B81097) reporters allows multiple samples to be pooled and analyzed simultaneously, increasing throughput and reducing analytical variability. researchgate.net
This quantitative approach provides powerful insights into how cellular lipid metabolism adapts to various stimuli or pathological conditions, revealing the functional regulation of global lipid networks. researchgate.net
In Vitro and In Vivo Metabolic Flux Studies
The terminal alkyne group on Docosahexaenoic Acid (DHA) Alkyne serves as a powerful bioorthogonal handle, enabling the tracking and analysis of its metabolic fate within complex biological systems. This chemical reporter allows for the covalent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". frontiersin.org This strategy facilitates the sensitive and specific detection of DHA-alkyne and its downstream metabolites, which would be difficult to distinguish from their endogenous counterparts using traditional mass spectrometry alone. frontiersin.orgresearchgate.net
Studies in Cultured Mammalian Cells
The use of DHA-alkyne in cultured mammalian cells has provided significant insights into the dynamics of fatty acid uptake, incorporation into complex lipids, and catabolic processing. When introduced to cell culture media, this tracer is taken up by cells and metabolized through various lipid metabolic pathways.
Researchers have successfully employed alkyne-tagged fatty acids, including analogs of DHA, to trace lipid anabolism in various cell lines. researchgate.net In these studies, the alkyne-containing fatty acid is activated to its acyl-CoA derivative and subsequently incorporated into a wide array of lipid classes, such as phospholipids, triacylglycerols, and cholesterol esters. By using click chemistry to attach a fluorescent dye or a biotin (B1667282) tag to the alkyne group after cell lysis, researchers can visualize the subcellular localization of these newly synthesized lipids or enrich them for subsequent analysis by mass spectrometry.
A key application has been in the detailed investigation of fatty acid β-oxidation. Studies using primary hepatocytes have demonstrated the utility of alkyne-labeled long-chain fatty acids for tracing catabolic pathways. nih.govnih.gov In this context, the alkyne-DHA is activated and transported into mitochondria for β-oxidation. The resulting chain-shortened acyl-carnitine intermediates, which retain the alkyne tag, can be identified and quantified. nih.govnih.gov This allows for a detailed mapping of the β-oxidation process and can reveal how this pathway is affected by different cellular conditions or genetic perturbations. For instance, if mitochondrial β-oxidation is impaired, the accumulation of specific alkyne-tagged intermediates can pinpoint the dysfunctional enzymatic step. nih.gov Furthermore, these studies have shown that hepatocytes can secrete these shortened acyl chains into their surroundings, providing a means to monitor metabolic flux through extracellular sampling. nih.govnih.gov
The table below summarizes typical findings from metabolic tracing studies using alkyne-tagged fatty acids in cultured mammalian cells.
| Cell Type Studied | Metabolic Pathway | Key Findings | Identified Metabolites |
| Primary Hepatocytes | β-oxidation | Tracing of long-chain fatty acid catabolism; identification of mitochondrial and peroxisomal pathway intermediates. nih.govnih.gov | Alkyne-Acyl-CoAs, Alkyne-Acylcarnitines (various chain lengths). nih.gov |
| Various Mammalian Cells | Anabolic Pathways | Incorporation into diverse lipid classes for membrane synthesis and energy storage. researchgate.net | Alkyne-Phospholipids (PC, PE, PS), Alkyne-Triacylglycerols (TG), Alkyne-Cholesterol Esters (CE). researchgate.net |
| Cancer Cell Lines | Altered Lipid Metabolism | Elucidation of cancer-specific fatty acid utilization and metabolic reprogramming. creative-proteomics.com | Altered profiles of Alkyne-Phospholipids and Alkyne-Neutral Lipids. creative-proteomics.com |
This table is interactive. Click on the headers to sort.
Preclinical Animal Models for Tissue-Specific Lipid Metabolism
Extending these methodologies to preclinical animal models allows for the investigation of lipid metabolism in the context of a whole organism, providing crucial information on tissue-specific lipid flux. After administration of DHA-alkyne to an animal model, such as a mouse or pig, the tracer is distributed throughout the body and incorporated into the lipids of various tissues. researchgate.netnih.govnih.gov
The liver, being a central hub for lipid metabolism, is a key organ of interest. Studies using alkyne fatty acids in animal models have elucidated the dynamics of hepatic lipid anabolism and remodeling. researchgate.net By analyzing the liver lipidome at different time points after tracer administration, researchers can map the flow of the alkyne-tagged DHA into storage lipids like triacylglycerols or structural lipids like phospholipids. researchgate.net This approach has been instrumental in understanding the differential handling of various fatty acids by the liver. nih.gov
Beyond the liver, this technique holds promise for studying lipid metabolism in other tissues with high DHA content and functional importance, such as the brain and retina. For example, studies on pigs have used different dietary sources of DHA to investigate its incorporation into the lipid profile of the prefrontal cortex, highlighting the impact of DHA on synaptic plasticity. nih.govmdpi.com While these specific studies did not use the alkyne-tagged version, they establish a framework for how DHA-alkyne could be used to trace the entire metabolic journey from diet to incorporation into neural membranes with much higher precision. Such studies could reveal the rates of DHA uptake, turnover in brain phospholipids, and its conversion to bioactive metabolites within specific brain regions. nih.gov
The combination of in vivo alkyne lipid labeling with advanced analytical techniques, such as mass spectrometry imaging, can provide spatially resolved information on lipid metabolism, mapping the distribution of newly synthesized DHA-containing lipids directly within tissue sections.
The following table outlines the application of alkyne fatty acid tracers in preclinical models for studying tissue-specific metabolism.
| Animal Model | Tissue of Interest | Research Focus | Potential Findings |
| Mouse | Liver | Fatty acid catabolism (β-oxidation) and anabolism. researchgate.netnih.gov | In vivo rates of DHA incorporation into triacylglycerols and phospholipids; flux through mitochondrial and peroxisomal β-oxidation. researchgate.netnih.gov |
| Pig | Prefrontal Cortex | Synaptic plasticity and membrane composition. nih.govmdpi.com | Rate of blood-brain barrier transport and incorporation into neural phospholipids (e.g., phosphatidylserine). nih.gov |
| Mouse/Rat | Adipose Tissue | Energy storage and release. | Dynamics of DHA uptake, esterification into triacylglycerols, and lipolysis. |
| Mouse/Rat | Retina | Photoreceptor membrane maintenance. | Turnover rate of DHA in retinal phospholipids, crucial for visual function. |
This table is interactive. Click on the headers to sort.
Chemoproteomic Profiling of Docosahexaenoic Acid Alkyne Interacting Proteins
Photoaffinity Labeling with Docosahexaenoic Acid Alkyne Probes
Photoaffinity labeling is a powerful technique that employs a photoactivatable group to covalently link a probe to its interacting proteins upon light irradiation. This method allows for the capture of both strong and transient interactions that might otherwise be lost during traditional affinity purification methods.
Design and Synthesis of Photoactivatable this compound Conjugates
The design of photoactivatable this compound probes is a meticulous process aimed at creating a molecule that closely mimics the native fatty acid while incorporating functionalities for covalent crosslinking and subsequent detection or enrichment. A common strategy involves the integration of a photoreactive group, such as a diazirine, and a bioorthogonal handle, typically a terminal alkyne, onto the DHA scaffold. nih.gov
The diazirine group is favored due to its small size and its ability to form a highly reactive carbene intermediate upon exposure to UV light, which can then non-selectively insert into nearby C-H or N-H bonds of an interacting protein. The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter tags like biotin (B1667282) for affinity purification or fluorophores for imaging. nih.gov
The synthesis of these probes is a complex multi-step process. For instance, a bifunctional probe can be synthesized where the omega-carbon of the DHA scaffold is substituted with a minimalistic group containing both a diazirine and an alkyne. This ensures that the polyunsaturated fatty acid chain, which is crucial for biological activity and recognition, remains intact. nih.gov The synthetic route may involve the creation of building blocks containing some of the double bonds of DHA through partial hydrogenation, followed by their assembly using reactions like the Wittig reaction to form the complete polyunsaturated chain.
UV Irradiation Strategies for Covalent Crosslinking
Once the photoactivatable DHA-alkyne probe has been introduced into a biological system and allowed to interact with its target proteins, UV irradiation is employed to induce covalent crosslinking. The choice of UV wavelength and exposure time is critical to ensure efficient crosslinking while minimizing potential damage to the biological sample.
Typically, long-wavelength UV-A light (around 350-365 nm) is used to activate the diazirine moiety. This wavelength is generally less damaging to cells and proteins compared to shorter wavelength UV-C light. The irradiation is usually performed for a short duration to generate the reactive carbene intermediate, which then rapidly forms a covalent bond with the nearest amino acid residues of the binding protein, effectively "trapping" the interaction. nih.gov The entire process is often carried out at low temperatures to stabilize the protein-probe complexes before crosslinking.
Identification of Lipid-Binding Proteins and Enzymes
Following the covalent capture of interacting proteins by the photoactivatable DHA-alkyne probe, the next crucial step is their identification and characterization. This is achieved through a combination of protein enrichment, purification, and advanced mass spectrometry-based proteomic techniques.
Protein Enrichment and Purification Techniques
After UV crosslinking, the cell or tissue lysate containing the covalently linked probe-protein complexes is subjected to enrichment and purification. The bioorthogonal alkyne handle on the DHA probe is key to this process. Using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a biotin-azide tag is attached to the alkyne group of the crosslinked probe.
This biotinylated complex can then be selectively captured and enriched from the complex proteome using streptavidin-coated beads. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specifically bound proteins, resulting in a highly enriched sample of proteins that were in direct interaction with the DHA-alkyne probe.
Mass Spectrometry-Based Proteomics for Target Identification
The enriched proteins are typically eluted from the streptavidin beads and then digested into smaller peptides using proteolytic enzymes like trypsin. This peptide mixture is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, the peptides are ionized, separated based on their mass-to-charge ratio, and then fragmented to generate characteristic fragmentation patterns. These patterns serve as a "fingerprint" for each peptide. By searching the acquired tandem mass spectra against a protein sequence database, the identity of the proteins that were captured by the DHA-alkyne probe can be determined with a high degree of confidence. This powerful analytical technique allows for the identification of hundreds to thousands of proteins from a single experiment.
Comparative Proteomic Approaches
To distinguish specific interaction partners from proteins that may have been non-specifically captured, comparative proteomic approaches are often employed. This involves comparing the protein profiles obtained from cells treated with the photoactivatable DHA-alkyne probe to those from various control groups.
One such approach is to use a complementary pair of bio-orthogonal, photoreactive probes based on DHA and its oxidative metabolite, 17-hydroxydocosahexaenoic acid (17-HDHA), to map specific targets. nih.gov By comparing the proteins identified with each probe, researchers can pinpoint proteins that preferentially interact with one lipid over the other.
Another common control is a competition experiment, where cells are pre-incubated with an excess of the native, unmodified docosahexaenoic acid before the addition of the photoactivatable probe. Proteins that show a significant reduction in labeling in the presence of the competitor are considered to be specific binders.
A quantitative comparison of the protein abundances between the different experimental groups, often using label-free quantification or isotopic labeling techniques, allows for the confident identification of true DHA-interacting proteins. For example, a study using a comparative photoaffinity profiling approach in primary human macrophages identified Prostaglandin Reductase 1 (PTGR1) as a specific interaction partner of a 17-HDHA-based probe. nih.gov
The following table summarizes some of the differentially identified proteins in a comparative proteomics study, highlighting the power of this approach.
| Protein | Accession Number | Description | Fold Change (Probe vs. Control) |
| Prostaglandin Reductase 1 | P14920 | Involved in the metabolism of prostaglandins. | Significantly Enriched |
| Fatty Acid Binding Protein 5 | P05413 | Intracellular lipid-binding protein. | Enriched |
| Acyl-CoA Synthetase Long-Chain Family Member 4 | O95573 | Catalyzes the activation of long-chain fatty acids. | Enriched |
This table is a representative example based on the types of proteins identified in chemoproteomic studies of fatty acid probes and does not represent a complete dataset from a single study.
Through these sophisticated chemoproteomic workflows, researchers can compile a comprehensive inventory of the this compound interactome, providing a foundation for understanding the multifaceted roles of this essential fatty acid in health and disease.
Functional Characterization of Identified Protein Interactions
The functional significance of proteins that interact with docosahexaenoic acid (DHA) is vast, spanning the modulation of enzyme functions and the regulation of critical cellular signaling networks. The insights gained from studying these interactions are crucial for understanding DHA's impact on health and disease.
Enzymatic Activity Modulation by Docosahexaenoic Acid Metabolites
Docosahexaenoic acid (DHA) and its metabolites are potent modulators of various enzymatic activities, which is central to their physiological effects. These interactions can influence metabolic rates, inflammatory responses, and cellular defense mechanisms.
One of the key areas of enzymatic regulation by DHA is its own synthesis pathway. Dietary DHA has been shown to exert feedback inhibition on the enzymes responsible for its production from alpha-linolenic acid (ALA). Specifically, DHA can reduce the enzymatic activity of fatty acid desaturase 2 (FADS2) and elongation of very-long-chain fatty acids protein 2 (ELOVL2). nih.gov The inhibition of ELOVL2 by DHA appears to be a combination of uncompetitive and noncompetitive mechanisms, effectively slowing the conversion of eicosapentaenoic acid (EPA) and downregulating the synthesis of DHA. nih.gov
DHA also plays a significant role in modulating enzymes involved in the cellular stress response. It can induce the activity of key antioxidant enzymes, including catalase, glutathione (B108866) peroxidase, and glutathione reductase. researchgate.net This upregulation enhances the brain's capacity to neutralize oxidative damage, a critical function in preventing neurodegenerative conditions. researchgate.net Furthermore, in the context of Alzheimer's disease, DHA and its derivative, neuroprotectin D1 (NPD1), have been found to modulate the enzymes involved in the processing of amyloid precursor protein (APP). For instance, NPD1 can downregulate the expression and activity of beta-secretase 1 (BACE1), an enzyme critical for the generation of amyloid-β peptides. nih.gov
The table below summarizes key enzymes whose activities are modulated by DHA or its metabolites, based on current research findings.
| Enzyme Category | Specific Enzyme | Modulatory Effect of DHA/Metabolites | Research Finding |
| Fatty Acid Metabolism | Fatty Acid Desaturase 2 (FADS2) | Inhibition | Dietary DHA reduces mRNA expression, protein content, and enzyme activity of FADS2. nih.gov |
| Elongation of Very-Long-Chain Fatty Acids Protein 2 (ELOVL2) | Inhibition | DHA feeding lowers the enzyme activity of ELOVL2, inhibiting the elongation of EPA. nih.gov | |
| Fatty Acid Desaturase 1 (FADS1) | Inhibition | DHA affects the protein content and enzyme activity of FADS1. nih.gov | |
| Antioxidant Defense | Catalase | Induction | DHA induces the activity of antioxidant enzymes like catalase. researchgate.net |
| Glutathione Peroxidase | Induction | DHA is a powerful modulator of phospholipid-hydroperoxide glutathione peroxidase (Gpx4) gene expression. researchgate.net | |
| Glutathione Reductase | Induction | DHA supplementation can increase the activity of glutathione reductase. researchgate.net | |
| Amyloid Processing | Beta-secretase 1 (BACE1) | Inhibition | DHA derivative Neuroprotectin D1 (NPD1) down-regulates BACE1 expression and activity. nih.gov |
| Cellular Metabolism | Pyruvate (B1213749) Dehydrogenase | Increased Concentration | DHA treatment has been shown to increase the concentration of the pyruvate dehydrogenase enzyme in cell models. researchgate.net |
Role in Lipid Signaling Pathways and Cellular Processes
Docosahexaenoic acid (DHA) is a pivotal player in a multitude of lipid signaling pathways and cellular processes, impacting everything from inflammatory responses to neuronal survival and brain development. Its incorporation into cell membranes and its role as a precursor to potent signaling molecules underlie its broad influence.
A critical aspect of DHA's function is its interaction with Fatty Acid-Binding Proteins (FABPs) . These intracellular chaperones bind to fatty acids and facilitate their transport within the cell. FABP5, in particular, has been identified as a key protein for the uptake and transport of DHA across the blood-brain barrier. acs.orgnih.gov The binding affinity of DHA to different FABPs varies, suggesting specific roles for these proteins in directing DHA to particular metabolic or signaling fates. acs.org
DHA significantly influences inflammatory signaling, most notably the Nuclear Factor-kappa B (NF-κB) pathway . In microglial cells, DHA pretreatment has been shown to diminish the activation of NF-κB induced by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Proteomic studies have identified several proteins in this pathway that are affected by DHA, including sequestosome-1 (SQSTM1) and nitric oxide synthase (NOS2), whose expression is often upregulated during inflammation and subsequently reduced by DHA. nih.gov
The table below details some of the key proteins and pathways influenced by DHA.
| Signaling Pathway/Process | Key Interacting/Modulated Proteins | Role of DHA | Research Finding |
| Fatty Acid Transport | Fatty Acid-Binding Protein 5 (FABP5) | Facilitates transport | FABP5 binds to DHA and is involved in its uptake and transport across the blood-brain barrier. acs.orgnih.gov |
| Inflammatory Response (NF-κB Pathway) | Sequestosome-1 (SQSTM1), Nitric Oxide Synthase (NOS2), CD40 | Inhibition of pathway activation | DHA diminishes the activation of the NF-κB pathway by reducing the expression of key inflammatory proteins. nih.gov |
| Neuronal Survival (Akt Pathway) | Akt, Phosphatidylserine (B164497) (PS) | Promotion of survival signals | DHA promotes the accumulation of PS in membranes, which facilitates the activation of the pro-survival kinase Akt. qiagen.com |
| Neurodevelopment (CREB Pathway) | Brain-Derived Neurotrophic Factor (BDNF), CREB | Upregulation of pathway | DHA supplementation can increase levels of BDNF, which activates the CREB signaling pathway, crucial for synaptic plasticity. mdpi.com |
| Neurodegeneration | Alpha-synuclein | Interaction and structural modulation | DHA interacts strongly with alpha-synuclein, inducing a conformational change in the protein and affecting its aggregation state. nih.gov |
| Gene Regulation | Peroxisome Proliferator-Activated Receptors (PPARs) | Ligand activation | DHA acts as a ligand for PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. nih.gov |
Advanced Analytical Methodologies for Docosahexaenoic Acid Alkyne Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in the study of docosahexaenoic acid alkyne and its metabolites. This highly sensitive and specific method allows for the separation, detection, and quantification of the alkyne-tagged lipid and its various metabolic products within a complex biological sample. The process involves introducing the sample into a liquid chromatograph, which separates the different lipid species. These separated molecules are then ionized and introduced into a tandem mass spectrometer, which further analyzes them based on their mass-to-charge ratio, providing detailed information about their identity and quantity. nih.govnoaa.gov
A key advantage of using an alkyne-labeled compound like this compound is the ability to employ "click chemistry." caymanchem.com This involves a highly specific and efficient reaction between the alkyne group on the lipid and an azide-containing reporter molecule. This reporter can be a fluorescent tag for imaging or a biotin (B1667282) tag for enrichment and subsequent analysis, significantly enhancing the detection and identification of the labeled lipids. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise structural elucidation of this compound and its metabolites. researchgate.net Its ability to measure mass with exceptional accuracy allows for the determination of the elemental composition of a molecule, a critical step in identifying unknown metabolites. researchgate.net This level of precision is crucial for distinguishing between molecules with very similar masses, which is often the case in complex lipidomic samples. researchgate.net
In the context of this compound research, HRMS can be used to identify the specific products of its metabolism. For example, studies on the metabolites of natural DHA have utilized high-resolution data-dependent MS2 to tentatively identify various hydroxylated forms of DHA (HDoHEs) in biological tissues like the mouse lung. researchgate.net This same principle can be applied to track the biotransformation of the alkyne-tagged version, providing insights into the enzymatic pathways involved.
The combination of liquid chromatography with HRMS (LC-HRMS) provides a powerful platform for analyzing the profiles of various metabolites, offering a comprehensive understanding of an organism's metabolic state. researchgate.net
Fragmentation Signature Analysis of Alkyne-Labeled Lipids
Tandem mass spectrometry (MS/MS) plays a crucial role in the structural analysis of lipids by generating characteristic fragmentation patterns. When a lipid ion is selected and fragmented, it breaks apart in a predictable manner, producing a unique "fingerprint" or fragmentation signature. This signature provides valuable information about the lipid's structure, including the length of its fatty acid chains, the position of double bonds, and the nature of its headgroup.
For alkyne-labeled lipids, fragmentation analysis is particularly informative. The presence of the alkyne tag can be used to generate specific diagnostic fragment ions. nih.gov By reacting the alkyne-labeled lipids with an azide-containing reporter molecule prior to MS analysis, a mass-shifted product is created. nih.gov Upon fragmentation, this product yields unique reporter ions that unequivocally identify the lipid as having originated from the alkyne-labeled precursor. nih.gov This strategy significantly enhances the specificity and sensitivity of detection, allowing for clear discrimination between labeled and unlabeled lipid species. researchgate.net
Imaging Techniques for Cellular Localization
Understanding where this compound is located within a cell is crucial for elucidating its biological functions. Several advanced imaging techniques are employed for this purpose, each offering unique advantages.
Fluorescence Microscopy for this compound Distribution
Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of this compound. nih.gov This method relies on the "click" reaction between the alkyne group of the lipid and a fluorescent azide (B81097) reporter molecule. caymanchem.com Once the fluorescent tag is attached, the lipid can be visualized within fixed cells using a fluorescence microscope, revealing its localization in different organelles and cellular compartments. nih.gov
The choice of the azide reporter and the labeling protocol are critical for sensitive detection. nih.gov Researchers have developed highly sensitive protocols that allow for the imaging of alkyne lipids in combination with fluorescently tagged or immunostained proteins, enabling the study of lipid-protein interactions and co-localization. nih.gov A novel DHA-Bodipy fluorescent probe has been shown to be sensitive to the molecular order of the plasma membrane, allowing for investigations into how DHA adapts to ordered lipid microdomains. nih.gov
Positron Emission Tomography (PET) Imaging with Radiolabeled DHA Analogues
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative, real-time tracking of radiolabeled molecules in living organisms. nih.govyoutube.com By labeling a DHA analogue with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, its uptake, distribution, and metabolism can be monitored in vivo. google.com This provides invaluable information on the pharmacokinetics and biodistribution of the fatty acid.
PET imaging offers exceptional sensitivity, allowing for the detection of tracer molecules at very low concentrations. youtube.com The combination of PET with anatomical imaging modalities like CT or MRI provides a comprehensive picture, correlating the molecular information from PET with high-resolution anatomical structures. youtube.comyoutube.com While the direct radiolabeling of this compound for PET has its own set of challenges, the development of radiolabeled DHA analogues has paved the way for studying its dynamics in preclinical models of various diseases, including cancer and neuroinflammation. nih.gov
Chromatographic Separations for Isomer Differentiation
Docosahexaenoic acid and its metabolites can exist as various isomers, which are molecules with the same chemical formula but different structural arrangements. Differentiating between these isomers is crucial as they can have distinct biological activities. Chromatographic techniques are essential for this purpose.
Reverse-phase liquid chromatography is a widely used method for separating fatty acids and their derivatives. jsbms.jp In this technique, separation is influenced by the length of the hydrocarbon chain and the number and position of double bonds. jsbms.jp Studies have shown that unsaturated fatty acid isomers with different double bond positions can be successfully separated, with their elution order being determined by the position of the double bonds relative to the omega carbon. jsbms.jp
Normal-phase liquid chromatography offers a different selectivity and can also be employed to separate lipid isomers. nih.govresearchgate.net The combination of different chromatographic methods, coupled with mass spectrometry, provides a powerful approach for the comprehensive analysis and differentiation of this compound isomers and their metabolites. researchgate.net
Separation of Regioisomers of Glycerophospholipids
The precise positioning of fatty acids on the glycerol (B35011) backbone of phospholipids (B1166683), known as regioisomerism, critically influences their biological function. Distinguishing between these regioisomers, especially when they incorporate this compound, presents a significant analytical challenge. Advanced mass spectrometry-based techniques have been developed to achieve this separation and quantification.
One powerful approach is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . This method leverages subtle differences in the physicochemical properties of regioisomers, which can lead to slight variations in their retention times during chromatography. nih.gov While baseline separation is not always achieved, the combination of retention time shifts and specific fragmentation patterns in the mass spectrometer allows for their differentiation. nih.gov For instance, in negative ion mode, the relative abundance of the two fatty acyl anion fragments generated during collision-induced dissociation (CID) can differ significantly between regioisomers, enabling their relative quantification. nih.gov
Differential Mobility Spectrometry (DMS) , also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), offers an orthogonal dimension of separation based on the ion's mobility in a gas phase under varying electric fields. sciex.comnih.gov This technique separates ions based on their shape and size before they enter the mass spectrometer. nih.govnih.gov For glycerophospholipids, the differential topography of the charge site makes them ideal candidates for DMS. sciex.com The use of chemical modifiers in the gas phase can further enhance the separation of lipid classes and even regioisomers. sciex.com By applying a specific compensation voltage (CoV), ions of a particular class or subclass can be selectively transmitted to the mass spectrometer, effectively reducing isobaric and isomeric interferences. sciex.com This results in cleaner MS/MS spectra and more confident identification and quantification of lipid species, including those containing this compound. sciex.comsciex.com
The general workflow for the separation and analysis of this compound-containing glycerophospholipid regioisomers involves several key steps. Initially, lipids are extracted from the biological sample. These extracted lipids, which include the alkyne-tagged species, are then introduced into the LC-MS system. As the lipids elute from the chromatography column, they are ionized and enter the mass spectrometer, potentially passing through a DMS cell for an additional layer of separation. Finally, tandem mass spectrometry is performed to fragment the ions and generate characteristic product ions that reveal the identity and position of the fatty acyl chains.
| Method | Principle of Separation | Key Advantages for Regioisomer Analysis | Instrumentation |
|---|---|---|---|
| UPLC-MS/MS | Differential retention on a chromatography column followed by mass-to-charge ratio and fragmentation pattern analysis. | Relies on minor retention time shifts and major differences in the relative abundances of fatty acyl anion fragments. nih.gov | Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer. |
| DMS-MS | Separation of ions in the gas phase based on their differential mobility under high and low electric fields. sciex.comnih.gov | Provides an orthogonal level of separation, reducing isobaric and isomeric interferences and allowing for the resolution of lipid classes and subclasses. sciex.comsciex.com | Mass Spectrometer equipped with a Differential Mobility Spectrometry (DMS) cell (e.g., SelexION® Technology). sciex.com |
Bioinformatic and Statistical Analysis of Omics Data
The large-scale, high-dimensional datasets generated from lipidomics studies utilizing this compound require sophisticated bioinformatic and statistical tools for meaningful interpretation. nih.gov The goal of this "omics" data analysis is to extract biologically relevant information from complex datasets, identify patterns, and generate hypotheses about the metabolic pathways and cellular processes involving the tagged fatty acid. nih.govfrontiersin.org
The analysis pipeline typically begins with data pre-processing . This involves several crucial steps such as peak detection, alignment of retention times across different samples, and normalization to account for variations in sample loading and instrument response. nih.gov For lipidomics data, this may also include filtering out noise and adduct deconvolution. vtt.fi
A key aspect of analyzing data from this compound experiments is pathway and network analysis . By mapping the identified lipids onto known metabolic pathways, researchers can infer which enzymatic processes are most active in metabolizing the alkyne-tagged fatty acid. nih.govvtt.fi Network analysis can reveal correlations between different lipid species, suggesting co-regulation or shared metabolic fates. nih.gov This contextualization of the lipidomics data is crucial for understanding the broader biological implications of the observed changes. vtt.fi
The integration of lipidomics data with other omics datasets, such as transcriptomics or proteomics, can provide a more comprehensive view of the cellular response. For example, an increase in a particular this compound-containing phospholipid could be correlated with the upregulation of the enzyme responsible for its synthesis at the mRNA or protein level. frontiersin.org
| Analysis Step | Purpose | Common Tools and Methods |
|---|---|---|
| Data Pre-processing | To correct for systematic variations and prepare data for statistical analysis. | Software packages for peak picking, alignment, and normalization (e.g., MetaboAnalyst). nih.gov |
| Statistical Analysis | To identify statistically significant differences in lipid abundance between experimental groups. | Univariate tests (t-test, ANOVA), Multivariate analysis (PCA, PLS-DA) using software like R or MetaboAnalyst. nih.govresearchgate.net |
| Data Visualization | To represent complex data in an interpretable format. | Heatmaps, volcano plots, score plots (generated with R packages like pheatmap, ggplot2). nih.gov |
| Pathway and Network Analysis | To place identified lipids in a biological context and understand their functional relationships. | KEGG pathway mapping, lipid network analysis using software like Cytoscape or online tools. nih.gov |
Future Directions and Emerging Research Avenues for Docosahexaenoic Acid Alkyne Probes
Development of Novel Docosahexaenoic Acid Alkyne Derivatives
The future development of novel DHA-alkyne derivatives is a cornerstone for expanding their application in biological research. While the current ω-alkyne derivative of DHA is a powerful tool, the synthesis of new analogues with enhanced or specialized properties will open new investigative doors. caymanchem.comnih.gov
Researchers are exploring the synthesis of DHA-alkyne derivatives that feature additional functionalities. For instance, incorporating photo-activatable groups like diazirines alongside the alkyne handle can create trifunctional probes. chemrxiv.orgresearchgate.net These probes would allow for not only the tracking and enrichment of DHA-containing molecules but also for photo-crosslinking to capture transient lipid-protein interactions in their native cellular context.
Furthermore, the development of derivatives with modified solubility, stability, or metabolic processing is an active area of research. For example, creating esterified versions of DHA-alkyne, such as in glycerophospholipids, allows for more direct investigation into the synthesis and remodeling of specific lipid classes. caymanchem.comglpbio.com The synthesis of derivatives with altered chain lengths or degrees of unsaturation, while still retaining the core DHA structure and alkyne tag, could help to dissect the specific structural requirements for various biological processes.
Key Research Directions for Novel Derivatives:
Multifunctional Probes: Combining alkyne tags with other functionalities like photo-crosslinkers or fluorophores. chemrxiv.orgresearchgate.net
Metabolically Stable Analogues: Designing derivatives that are less susceptible to certain metabolic modifications to trace specific pathways more accurately.
Targeted Delivery Derivatives: Conjugating DHA-alkyne to molecules that target specific organelles or cell types.
Integration with Multi-omics Technologies
The integration of DHA-alkyne probes with multi-omics technologies represents a powerful frontier for systems biology. The ability to tag and enrich DHA-containing molecules provides a unique entry point for comprehensive lipidomic and proteomic analyses. nih.govnih.gov
In the realm of lipidomics , DHA-alkyne allows for "pulse-chase" experiments where the metabolic fate of DHA can be tracked with high resolution using mass spectrometry. nih.govfrontiersin.org This goes beyond static lipid profiles to provide dynamic information on the rates of synthesis, remodeling, and degradation of DHA-containing lipids. Future studies will likely leverage this for large-scale network modeling of lipid metabolic pathways. nih.gov
For proteomics , DHA-alkyne is instrumental in identifying the "DHA interactome." By metabolically labeling cells with DHA-alkyne, researchers can use click chemistry to attach an affinity tag (like biotin) to DHA-modified proteins or proteins that bind to DHA-containing lipids. nih.govgbiosciences.com These tagged proteins can then be enriched and identified by mass spectrometry, a technique known as activity-based protein profiling (ABPP). mdpi.comencyclopedia.pub This approach is poised to uncover novel enzymes involved in DHA metabolism, as well as receptors and structural proteins that are regulated by DHA.
The true power will come from combining these approaches. A future multi-omics experiment could simultaneously track the dynamic changes in the DHA-lipidome and the DHA-interactome in response to a specific stimulus, providing a holistic view of cellular responses.
Advancements in In Vivo Imaging Modalities
Visualizing the dynamics of DHA in living organisms is crucial for understanding its physiological roles. Emerging imaging technologies are leveraging the unique properties of the alkyne tag to enable unprecedented in vivo visualization. nih.govresearchgate.netnih.gov
A significant advancement is the use of Stimulated Raman Scattering (SRS) microscopy . The alkyne bond has a strong and sharp Raman scattering signal in a spectral region that is silent in biological samples. nih.govresearchgate.netcolumbia.eduelsevierpure.com This allows for highly specific, real-time imaging of DHA-alkyne distribution and metabolism in live cells and even in small organisms like C. elegans without the need for bulky fluorescent labels. researchgate.netcolumbia.edu Future developments in SRS microscopy, such as improved sensitivity and spectral resolution, will enable dual-color imaging to simultaneously track DHA-alkyne and other labeled molecules. columbia.edu
For imaging in larger animals and humans, Positron Emission Tomography (PET) presents a promising avenue. Researchers have successfully developed radiolabeled versions of DHA, such as [1-¹¹C]DHA and more recently, 22-[F]fluorodocosahexaenoic acid (22-[F]FDHA), to quantitatively image DHA incorporation into the brain. nih.govnih.govacs.orgnih.gov While not alkyne-based, the principles of using modified fatty acids as imaging probes are well-established. The development of a PET tracer based on a radiolabeled DHA-alkyne derivative could merge the power of PET imaging with the bioorthogonal chemistry of the alkyne tag, potentially allowing for a two-step imaging and verification process.
| Modality | Principle | Advantages | Current Applications & Future Directions | Reference |
|---|---|---|---|---|
| Stimulated Raman Scattering (SRS) Microscopy | Vibrational imaging of the alkyne bond's unique Raman signal. | Live-cell/organism imaging, high specificity, label-free (no large fluorophore needed), real-time dynamics. | Tracking de novo synthesis of lipids in cells and small organisms. Future: Super-multiplex and higher resolution imaging. | nih.govresearchgate.netelsevierpure.com |
| Positron Emission Tomography (PET) | Detection of gamma rays from a radionuclide-labeled probe. | Quantitative, whole-body imaging in animals and humans, high sensitivity. | Measuring regional brain uptake of DHA. Future: Development of longer half-life probes and multimodal imaging. | nih.govacs.orgnih.gov |
Elucidation of Novel Lipid-Protein Interaction Networks
Unraveling the complex web of interactions between lipids and proteins is fundamental to cell biology. DHA-alkyne probes are becoming indispensable tools for this purpose, enabling the discovery of previously unknown interaction networks. nih.govresearchgate.net
The primary strategy involves metabolic labeling with DHA-alkyne, followed by click-chemistry-mediated conjugation to a reporter tag, such as biotin (B1667282), for enrichment and subsequent identification by mass spectrometry-based proteomics. nih.govgbiosciences.com This has been successfully applied to study protein prenylation and fatty acylation. researchgate.netnih.govnih.gov
Future research will focus on refining these methods to capture weaker or more transient interactions. The development of new click chemistry reagents and optimized protocols will be key. For example, using cleavable linkers in the reporter tag can facilitate the release of captured proteins from the enrichment matrix, improving recovery and identification.
Moreover, combining DHA-alkyne labeling with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), will allow for the dynamic and quantitative analysis of changes in lipid-protein interactions in response to different cellular states or stimuli. This will move the field from simply identifying interactors to understanding the stoichiometry and dynamics of these interactions, providing a much richer picture of the DHA-regulated proteome.
Computational Modeling and Simulation of this compound Dynamics
Computational approaches are essential for interpreting experimental data and providing a molecular-level understanding of DHA's behavior. Molecular dynamics (MD) simulations have already been used to study the conformation and packing of natural DHA within cell membranes. nih.govnih.gov These studies have revealed how DHA's unique structure influences membrane properties.
The next logical step is to apply these computational tools to DHA-alkyne. MD simulations can be used to:
Assess the structural impact of the alkyne tag: By comparing simulations of natural DHA and DHA-alkyne within a lipid bilayer, researchers can determine if the alkyne modification significantly perturbs the fatty acid's conformation, dynamics, or its interactions with neighboring lipids. nih.gov
Model interactions with proteins: Docking studies and MD simulations can predict and analyze the binding of DHA-alkyne to proteins, helping to validate targets identified through proteomic screens and to understand the structural basis of these interactions. psu.edu
Simulate metabolic processes: Kinetic and stoichiometric modeling can be used to build comprehensive models of DHA metabolic pathways. ktu.edulu.lvresearchgate.netmdpi.com By integrating experimental data from DHA-alkyne tracing studies, these models can predict metabolic fluxes and identify key regulatory points in the network.
These computational models will serve as a powerful hypothesis-generating tool, guiding future experimental work and helping to construct a comprehensive, multi-scale understanding of DHA's journey and function within the cell.
Q & A
Q. What are the primary research applications of Docosahexaenoic Acid Alkyne (DHA-Alkyne) in lipid metabolism studies?
DHA-Alkyne is widely used as a chemical reporter for tracking fatty acid metabolism via click chemistry. Its ω-alkyne moiety enables Cu(I)-catalyzed cycloaddition with azide-containing probes (e.g., fluorophores, biotin), allowing visualization and quantification of lipid incorporation into cellular membranes. This is critical for studying metabolic flux in models of neurodegenerative diseases, peroxisome dynamics, and lipid signaling pathways. Key protocols include Thiele et al.’s method for metabolic tracing and Gaebler et al.’s microscopy techniques for co-localization studies .
Q. What laboratory protocols are recommended for solubilizing and storing DHA-Alkyne to ensure stability?
DHA-Alkyne is typically supplied in ethanol. To change solvents, evaporate ethanol under a gentle nitrogen stream and immediately reconstitute in inert gas-purged solvents like DMSO or dimethylformamide (50 mg/mL solubility). Avoid aqueous buffers without surfactants, as precipitation may occur. Storage at -20°C under argon is advised to prevent oxidation .
Q. How can researchers synthesize alkyne-modified glycerophospholipids using DHA-Alkyne?
Milne et al. (2010) describe a cobalt-based capture-and-release strategy to synthesize alkyne-tagged glycerophospholipids. DHA-Alkyne is reacted with acyl-CoA synthetases to form acyl-CoA derivatives, which are then incorporated into phospholipids via enzymatic or chemical acyl transfer. Purity is validated using TLC or HPLC-MS .
Advanced Research Questions
Q. How can researchers optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions for DHA-Alkyne to minimize non-specific binding in cellular studies?
Non-specific binding often arises from residual copper catalysts. Grammel & Hang (2013) recommend using a tris(benzyltriazolylmethyl)amine (TBTA) ligand to stabilize Cu(I), reducing toxicity and background noise. Post-reaction washes with EDTA-containing buffers and iterative centrifugation (3x at 15,000×g) improve signal-to-noise ratios. For live-cell imaging, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative but requires longer incubation times .
Q. What strategies are effective for reconciling contradictory data in fatty acid metabolic flux analyses using DHA-Alkyne?
Contradictions may stem from cell-type-specific uptake rates or variations in click chemistry efficiency. To address this:
- Normalize data to cellular protein content or internal lipid standards (e.g., deuterated DHA).
- Use dual-labeling with isotopically tagged DHA (e.g., ¹³C-DHA) alongside DHA-Alkyne for cross-validation via LC-MS .
- Control for background by including alkyne-free treatment groups in parallel experiments .
Q. How can DHA-Alkyne be integrated with super-resolution microscopy to study peroxisome-lipid interactions?
Gaebler et al. (2016) developed a protocol combining DHA-Alkyne labeling with STED microscopy. After CuAAC with azide-fluorophores, cells are fixed with 4% PFA and permeabilized with 0.1% saponin. Co-staining with anti-PEX14 antibodies (peroxisome marker) and secondary Alexa Fluor 594 enables nanoscale resolution of DHA incorporation into peroxisomal membranes. Image analysis tools like Fiji/ImageJ are used for co-localization quantification .
Q. What experimental controls are critical when using DHA-Alkyne to study neuronal lipid rafts?
Essential controls include:
- Negative controls : Cells treated with alkyne-free DHA to assess non-specific azide-fluorophore binding.
- Metabolic inhibition : Pretreatment with triacsin C (acyl-CoA synthetase inhibitor) to confirm enzymatic incorporation of DHA-Alkyne.
- Solvent controls : Ethanol/DMSO vehicle-only treatments to rule out solvent effects on lipid raft integrity .
Methodological Design & Data Analysis
Q. How should researchers design time-course experiments to track DHA-Alkyne metabolism in primary neurons?
- Timepoints : Collect samples at 0, 6, 12, 24, and 48 hours post-treatment to capture acute vs. chronic incorporation.
- Pulse-chase : Pulse neurons with DHA-Alkyne for 2 hours, then chase with excess unmodified DHA to monitor turnover.
- Data normalization : Express results as fold-change relative to baseline (0-hour) fluorescence or MS intensity .
Q. What statistical approaches are recommended for analyzing DHA-Alkyne fluorescence microscopy data?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For multi-group comparisons, apply ANOVA with Tukey’s post-hoc test. Image analysis should include thresholding to exclude background fluorescence and calculate Pearson’s correlation coefficients for co-localization studies .
Troubleshooting & Technical Challenges
Q. How can low signal intensity in DHA-Alkyne click chemistry assays be resolved?
- Optimize Cu(I) concentration : Titrate CuSO₄ (0.1–1 mM) and sodium ascorbate (1–5 mM) to balance reaction efficiency and cell viability.
- Enhance permeability : Use saponin (0.01%) during azide-fluorophore incubation to improve probe access.
- Increase incubation time : Extend CuAAC reaction to 60 minutes at 4°C to reduce probe aggregation .
Q. What are the limitations of using DHA-Alkyne in in vivo models, and how can they be mitigated?
Limitations include rapid hepatic clearance and potential toxicity from copper catalysts. Strategies:
- Encapsulate DHA-Alkyne in PEGylated liposomes to prolong circulation.
- Use bioorthogonal copper-free probes (e.g., dibenzocyclooctyne-azide) for zebrafish or murine models.
- Administer via intracerebroventricular injection to bypass the blood-brain barrier in neurostudies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
